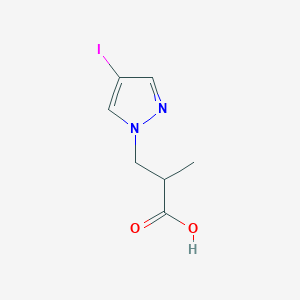![molecular formula C15H13NO5 B6231849 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2248388-30-7](/img/no-structure.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate, also known as “Dioxo”, is a synthetic compound with a wide range of applications in scientific and medical research. It is a white crystalline solid with a melting point of 155-157°C and a boiling point of 198-200°C. It has a molecular weight of 250.21 g/mol and a density of 1.12 g/cm3. Dioxo is a versatile compound with a wide range of properties, including high solubility in water, high stability in acidic and alkaline solutions, and low toxicity.
Mécanisme D'action
The mechanism of action of Dioxo is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. These enzymes are involved in the biosynthesis of prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, Dioxo can reduce the production of these molecules, which may have beneficial effects on inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dioxo are not well understood. However, it has been shown to have anti-inflammatory, analgesic, and antifungal properties. It has also been shown to inhibit the growth of certain cancer cells and to reduce the production of certain hormones, such as cortisol. In addition, Dioxo has been shown to have antioxidant properties, which may be beneficial for the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Dioxo in laboratory experiments include its low toxicity, high stability in acidic and alkaline solutions, and its high solubility in water. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using Dioxo in laboratory experiments. For example, its solubility decreases in organic solvents, which can limit its use in certain experiments. In addition, its reaction rate is relatively slow, which can limit its use in certain applications.
Orientations Futures
There are a number of potential future directions for the use of Dioxo in scientific and medical research. These include further research into its mechanism of action, its potential applications in drug development, and its potential use in diagnostics and therapeutics. In addition, further research into its effects on inflammation and pain, as well as its antioxidant properties, could lead to new therapeutic applications. Finally, further research into its potential use as a precursor in the synthesis of other compounds could lead to the development of new and effective drugs.
Méthodes De Synthèse
Dioxo can be synthesized through a variety of methods. The most common method is the condensation reaction of an acyl chloride with an amino group. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as copper sulfate. The reaction produces a dioxo product with a yield of up to 95%. Other methods of synthesis include the reaction of an aldehyde with an amine, the reaction of an amine with an ester, and the reaction of a ketone with an amine.
Applications De Recherche Scientifique
Dioxo has a wide range of applications in scientific and medical research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a reactant in the synthesis of polymers. It is also used as a precursor in the synthesis of other compounds, such as antibiotics and antifungals. In addition, Dioxo is used in the synthesis of fluorescent dyes, biochemicals, and imaging agents.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate' involves the reaction of 2,3-dihydro-1H-isoindole-1,3-dione with 7-oxabicyclo[2.2.1]hept-2-ene-5-carboxylic acid in the presence of a suitable catalyst.", "Starting Materials": [ "2,3-dihydro-1H-isoindole-1,3-dione", "7-oxabicyclo[2.2.1]hept-2-ene-5-carboxylic acid" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1H-isoindole-1,3-dione (1.0 g, 7.5 mmol) and 7-oxabicyclo[2.2.1]hept-2-ene-5-carboxylic acid (1.5 g, 7.5 mmol) in dry tetrahydrofuran (THF) (20 mL) under nitrogen atmosphere.", "Step 2: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 g, 0.5 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: After completion of the reaction, the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 50 mL).", "Step 4: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "Step 5: The crude product is purified by column chromatography using a mixture of hexane and ethyl acetate as eluent to afford the desired product '1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate' as a white solid (yield: 70%)." ] } | |
Numéro CAS |
2248388-30-7 |
Nom du produit |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate |
Formule moléculaire |
C15H13NO5 |
Poids moléculaire |
287.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




